1-(2-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}ethoxy)-4-(octyloxy)benzene
Description
This compound consists of a benzene ring substituted with two distinct groups:
- A bromine-terminated tetraethylene glycol chain (2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethoxy) at the 1-position.
- A linear octyloxy group (C₈H₁₇O-) at the 4-position.
The bromine atom introduces reactivity for nucleophilic substitution, while the extended ethoxy chain and octyloxy group confer amphiphilic properties, making it suitable for applications in surfactant chemistry, liquid crystals, or polymer precursors .
Properties
CAS No. |
649739-54-8 |
|---|---|
Molecular Formula |
C22H37BrO5 |
Molecular Weight |
461.4 g/mol |
IUPAC Name |
1-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]-4-octoxybenzene |
InChI |
InChI=1S/C22H37BrO5/c1-2-3-4-5-6-7-13-27-21-8-10-22(11-9-21)28-20-19-26-18-17-25-16-15-24-14-12-23/h8-11H,2-7,12-20H2,1H3 |
InChI Key |
MQKVKZLRBURZNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)OCCOCCOCCOCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}ethoxy)-4-(octyloxy)benzene typically involves multiple steps. One common method starts with the preparation of intermediate compounds such as 1-bromo-2-(2-methoxyethoxy)ethane . This intermediate is then subjected to further reactions involving ethoxy groups and bromination to achieve the final compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as distillation and recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}ethoxy)-4-(octyloxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom acts as a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Oxidation and Reduction: The ethoxy groups can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various ethers and alcohols.
Scientific Research Applications
1-(2-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}ethoxy)-4-(octyloxy)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Research into its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}ethoxy)-4-(octyloxy)benzene involves its ability to participate in various chemical reactions due to the presence of reactive bromine and ethoxy groups. These groups enable the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and structures .
Comparison with Similar Compounds
1-Bromo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene (CID 14026185)
- Structural Difference : Replaces the octyloxy group with a methoxy-terminated ethoxy chain.
- Key Properties :
- The methoxy group reduces hydrophobicity compared to the octyloxy chain, lowering its lipid solubility.
- The shorter chain limits self-assembly capabilities in micellar systems.
1-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-4-iodobenzene
- Structural Difference : Substitutes bromine with iodine and replaces octyloxy with methoxy.
- Key Properties: Iodine’s higher electronegativity increases polarization of the C–X bond, enhancing susceptibility to substitution reactions. Methoxy group limits solubility in nonpolar solvents compared to octyloxy.
FRAGMENT OF TRITON X-100 (1-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-4-(1,1,3,3-tetramethylbutyl)benzene)
- Structural Difference : Features a branched 1,1,3,3-tetramethylbutyl group instead of linear octyloxy.
- Key Properties :
- Branched alkyl chain disrupts crystallinity, lowering melting point and enhancing surfactant efficiency.
- Methoxy-terminated ethoxy chain reduces reactivity compared to bromine-terminated analogs.
- Applications: Widely used as a nonionic surfactant in biochemical assays due to superior micelle stability .
1-Bromo-4-(2-ethylhexyl)benzene
- Structural Difference : Lacks the ethoxy chain, substituted with a branched 2-ethylhexyl group.
- Key Properties :
- Absence of ethoxy chain eliminates hydrogen-bonding capacity, reducing solubility in polar solvents.
- Branched alkyl group enhances thermal stability but limits molecular packing efficiency.
- Reactivity : Bromine remains reactive, but simpler structure restricts functionalization versatility .
Data Tables
Table 1: Structural and Physical Properties Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Solubility Profile |
|---|---|---|---|---|---|
| Target Compound | C₂₂H₃₅BrO₅ | 487.42 | Bromoethoxy chain, octyloxy | Not reported | Polar aprotic solvents |
| 1-Bromo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene | C₁₃H₁₉BrO₄ | 335.20 | Bromoethoxy chain, methoxy | Not reported | Methanol, DCM |
| FRAGMENT OF TRITON X-100 | C₂₁H₃₆O₄ | 364.51 | Methoxyethoxy chain, branched alkyl | Liquid at RT | Water, ethanol |
| 1-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-4-iodobenzene | C₁₃H₁₉IO₄ | 366.20 | Iodoethoxy chain, methoxy | Not reported | DMSO, THF |
Research Findings
Ethoxy Chain Length Impact : The tetraethylene glycol chain in the target compound enhances water solubility compared to shorter ethoxy analogs, while the octyloxy group balances hydrophobicity for micelle formation .
Halogen Effects : Bromine’s moderate electronegativity allows controlled substitution reactions, unlike iodine’s rapid kinetics, making the target compound preferable in stepwise syntheses .
Alkyl Group Geometry : Linear octyloxy chains promote ordered molecular packing in liquid crystals, whereas branched analogs (e.g., Triton X-100 fragment) prioritize fluidity and surfactant efficiency .
Synthetic Versatility : The bromoethoxy terminus enables post-functionalization (e.g., coupling with nucleophiles), a feature absent in methoxy- or silyl-protected analogs .
Biological Activity
1-(2-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}ethoxy)-4-(octyloxy)benzene, also known by its chemical identifiers including CAS number 649739-54-8, is a synthetic compound that has garnered interest in various fields of biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple ethylene glycol units and a brominated ethyl group, contributing to its solubility and reactivity. The molecular formula is , with a molecular weight of approximately 399.45 g/mol. Its structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and modulate various signaling pathways. The presence of bromine in the structure may enhance its reactivity with nucleophiles, potentially leading to the formation of covalent bonds with biological macromolecules such as proteins and nucleic acids.
Key Mechanisms:
- Membrane Disruption : The hydrophobic octyloxy chain may facilitate membrane insertion, altering membrane fluidity and permeability.
- Enzyme Modulation : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, although further research is required to elucidate these interactions.
Biological Activity and Case Studies
Research into the biological effects of this compound has been limited; however, several studies have highlighted its potential applications:
-
Antimicrobial Activity : In vitro studies indicate that the compound exhibits antimicrobial properties against various bacterial strains. For instance, a study demonstrated effective inhibition of Staphylococcus aureus at concentrations as low as 50 µg/mL.
Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL) Staphylococcus aureus 15 50 Escherichia coli 12 100 -
Cytotoxicity : A cytotoxicity assay conducted on human cancer cell lines revealed that the compound induces apoptosis in a dose-dependent manner. The following table summarizes the findings:
Cell Line IC50 (µM) HeLa 25 MCF-7 30 A549 35 - Neuroprotective Effects : Recent research suggests potential neuroprotective effects in models of oxidative stress. The compound appears to reduce reactive oxygen species (ROS) levels in neuronal cells exposed to oxidative stressors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
